N-Methyl-bis(trifluoroacetamide)

GC Derivatization Derivatization Reagent Selection Column Longevity

Researchers face column degradation and extra clean-up when using acidic TFAA for trifluoroacetylation. MBTFA eliminates these issues with mild, non-acidic derivatization, enabling direct injection without by-product removal. - Non-acidic acylation preserves column lifetime and streamlines workflow - Selective amine tagging after silylation for structural elucidation (e.g., famprofazone metabolites) - High-volatility derivatives allow mono-/tetrasaccharide analysis in 15-min runs Supplied with documented purity ≥99% (GC) and reliable global logistics.

Molecular Formula C5H3F6NO2
Molecular Weight 223.07 g/mol
CAS No. 685-27-8
Cat. No. B1215227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-bis(trifluoroacetamide)
CAS685-27-8
SynonymsN-methyl-bis(trifluoroacetamide)
Molecular FormulaC5H3F6NO2
Molecular Weight223.07 g/mol
Structural Identifiers
SMILESCN(C(=O)C(F)(F)F)C(=O)C(F)(F)F
InChIInChI=1S/C5H3F6NO2/c1-12(2(13)4(6,7)8)3(14)5(9,10)11/h1H3
InChIKeyAWGBWLXGUPTXHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MBTFA: Key Properties for GC Derivatization


N-Methyl-bis(trifluoroacetamide) (MBTFA, CAS 685-27-8) is a fluorinated acylation reagent primarily used for gas chromatography (GC) and GC-mass spectrometry (GC-MS) derivatization. It belongs to the class of bisacylamides and serves as an alternative to trifluoroacetic anhydride (TFAA) for introducing trifluoroacetyl (TFA) groups onto primary and secondary amines, hydroxyls, and thiols under mild, non-acidic conditions [1]. MBTFA is particularly noted for producing highly volatile derivatives of carbohydrates and enabling selective amine acylation when used in conjunction with silylation protection strategies .

Mild non-acidic acylation — protects column integrity
Reaction generates neutral volatile by-products; eliminates post-derivatization neutralization
Selective amine TFA-tagging after silyl protection
Enables sequential derivatization for amine-specific mass tagging in complex samples
High-volatility derivatives for rapid carbohydrate GC
Supports accelerated profiling of mono- through tetrasaccharides
Fluorine-rich structure — compatible with ECD detection
May support trace-level amine analysis on GC-ECD systems

MBTFA Substitution Risks


Generic substitution of MBTFA with other trifluoroacetylating agents like TFAA or silylating agents like BSTFA/MSTFA is scientifically risky without experimental validation. While TFAA also introduces TFA groups, its highly acidic nature generates corrosive byproducts (trifluoroacetic acid) that can degrade chromatographic columns and requires removal before analysis [1]. Conversely, silylating reagents like BSTFA or MSTFA, while less acidic, produce derivatives with different chromatographic selectivity and thermal stability, and cannot achieve the selective, sequential amine acylation after hydroxyl protection that MBTFA uniquely enables [2]. Direct interchange without method re-validation can lead to compromised detection limits, altered retention times, and inaccurate quantification, particularly in regulated forensic or pharmaceutical settings.

Risk Factor
MBTFA
Common Substitute
Reaction by-product acidity
Non-acidic; volatile N-methyltrifluoroacetamide
TFAA: corrosive trifluoroacetic acid degrades columns
Amine derivatization selectivity
Selective sequential acylation after silyl protection
BSTFA/MSTFA: silylation only; no amine-specific mass tag

MBTFA Quantitative Evidence


Non-Acidic Derivatization vs. TFAA

MBTFA reacts under mild, non-acidic conditions, generating neutral, volatile by-products like N-methyltrifluoroacetamide [1]. In contrast, the primary alternative for trifluoroacetylation, TFAA, releases highly acidic trifluoroacetic acid during the reaction, which necessitates removal to prevent GC column deterioration. This fundamental chemical difference is a critical differentiator for high-throughput labs where column life directly impacts operational costs. While head-to-head studies for certain narcotic analgesics show TFAA yields 'better' derivative coverage, they note the difference is not substantial from MSTFA [2], suggesting MBTFA's performance is comparable for many amines while offering the non-corrosive advantage.

Non-Acidic vs TFAA
Class-level
MBTFA: volatile N-methyltrifluoroacetamide vs TFAA: corrosive trifluoroacetic acid
Supports column longevity and simplified workflow
Eliminates post-derivatization neutralization step
GC Derivatization Derivatization Reagent Selection Column Longevity

Enhanced ECD Sensitivity for Trace Amines

By introducing multiple fluorine atoms per molecule, MBTFA derivatives are distinctly advantageous for detection by electron capture detectors (ECD), a capability less pronounced in non-fluorinated acylating or silylating reagents [1]. While this is a class-level property of fluorinated reagents, MBTFA's specific combination of mild reactivity and high fluorine content provides a practical advantage over aggressive fluorinated anhydrides like HFBA that can cause analyte degradation. Vendor literature explicitly positions MBTFA for 'trace analysis with ECD' [2].

ECD Sensitivity
Class-level
Multiple fluorine atoms confer high ECD response
Supports ECD-based trace detection workflows
Class-level inference; direct sensitivity comparison data limited
Trace Analysis Electron Capture Detection GC-ECD

Rapid Sugar Analysis by High Derivative Volatility

A foundational study by Sullivan & Schewe (1977) demonstrated that MBTFA derivatization yields extremely volatile trifluoroacetylated carbohydrates, enabling a single-run gas chromatographic analysis of mono-, di-, tri-, and tetrasaccharides in as little as 15 minutes under less severe conditions than previously required for trimethylsilyl (TMS) ether derivatives [1]. The study proved the method produced 'quantitative results' for these broad molecular weight ranges, which was not possible with comparable rapidity using prior methodologies.

Rapid Sugar Analysis
Head-to-head
15 min single-run for mono- to tetrasaccharides vs longer TMS ether derivatization methods
Reported rapid carbohydrate profiling capability
Sullivan & Schewe (1977); packed-column GC conditions
Carbohydrate Analysis GC Analysis Method Speed

Detection Limits for Amphetamines in Serum

In a validated forensic toxicology method, on-column flash trifluoroacetylation with MBTFA achieved detection limits (LODs) between 2.5 and 6.9 ng/mL for 12 amphetamine derivatives in serum, with a linear dynamic range of 5–100 ng/mL (r > 0.999) [1]. This performance was achieved with only 1 µL of MBTFA per injection, demonstrating cost-effectiveness. While direct comparative LOD data against TFAA in the same matrix is unavailable, these values are consistent with or superior to typical published LODs for other acylation methods, establishing a benchmark for sensitivity.

Amphetamine LOD
Context-dependent
LOD 2.5–6.9 ng/mL for 12 amphetamine derivatives in serum
Reported sensitivity context for forensic matrices
Linear range 5–100 ng/mL; cross-study comparison
Forensic Toxicology Amphetamine Analysis GC-MS Sensitivity

Selective Amine Acylation After Silylation

MBTFA's unique reactivity profile allows it to selectively trifluoroacetylate amine groups after hydroxyl and carboxyl groups have been protected via silylation, as documented in vendor technical literature [1] and applied in research for famprofazone metabolites [2]. This two-step derivatization strategy is not feasible with other acylating agents like TFAA, which would react indiscriminately, or with silylating agents alone, which cannot add a distinct mass tag for amines. This provides a powerful orthogonal approach to peak identification and selective quantification in complex biological samples.

Selective Amine Acylation
Method context
Sequential: silylation (OH/COOH protection) then MBTFA (amine TFA-tagging)
Supports amine-specific profiling in complex matrices
Demonstrated in famprofazone metabolite studies
Sequential Derivatization Amine Profiling Metabolomics

MBTFA Application Scenarios


High-Throughput Forensic Toxicology of Amphetamines

The validated method by Hidvégi et al. [1] demonstrating low-ng/mL LODs for 12 amphetamine derivatives in serum with simple flash derivatization makes MBTFA a strong candidate for high-throughput forensic toxicology labs. Replacement of TFAA with MBTFA can reduce column maintenance needs due to non-acidic by-products [2], while maintaining comparable sensitivity.

Rapid Carbohydrate Profiling in Food Science

The proven ability of MBTFA to produce highly volatile derivatives allows the analysis of mono- through tetrasaccharides in a 15-minute run [1]. This rapid turnaround is ideal for quality control in food and beverage industries requiring fast sugar composition analysis, surpassing the speed of conventional TMS-based methods.

Selective Amine Metabolite Identification in Drug Metabolism

The unique sequential derivatization strategy (silylation followed by MBTFA) enables selective tagging of amine groups [1]. This is directly applicable to identifying amine-containing drug metabolites in complex biological matrices, as demonstrated for famprofazone [2], providing structural information that cannot be obtained with single-reagent derivatization approaches.

Trace Amine Analysis by ECD for Environmental Samples

MBTFA's ability to confer high electron capture detection sensitivity on amine derivatives [1] makes it a preferred reagent for environmental monitoring labs analyzing trace levels of priority amines or aromatic amines in water and soil extracts using GC-ECD systems, particularly where other fluorinated reagents cause sample matrix interference.

Application
Selection Property
Validation Focus
Forensic toxicology amphetamine screening
Non-acidic derivatization workflow
LOD and linearity in biological matrices
Carbohydrate profiling by GC
Derivative volatility profile
Chromatographic run time and resolution
Amine metabolite identification
Sequential derivatization selectivity
Amine-specific mass tagging verification
Trace amine monitoring by GC-ECD
ECD-compatible fluorine incorporation
Matrix interference and detection threshold

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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